molecular formula C24H18FN3O4 B247105 ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Katalognummer B247105
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: XAPSHNNUKFNVGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as compound 1, is a novel small molecule with potential therapeutic applications. This compound was first synthesized in 2017 by a team of researchers at the University of California, San Diego. Since then, it has garnered attention from the scientific community due to its unique structure and potential biological activity.

Wirkmechanismus

The exact mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is not fully understood. However, it is believed that the ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate works by inhibiting certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Compound 1 has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in lab experiments is its unique structure, which may allow for the development of more specific and potent drugs. Additionally, its multiple biological activities make it a promising candidate for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. One area of interest is its potential as a treatment for inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, more research is needed to fully understand the mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 and its potential as a therapeutic agent for other diseases, such as cancer and bacterial infections. Finally, the development of more potent and specific derivatives of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 may lead to the development of more effective drugs.

Synthesemethoden

The synthesis of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 3-fluorobenzaldehyde with 2-furylacetic acid to form an intermediate ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. This intermediate is then reacted with a pyrazole derivative to form the core structure of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. The final step involves the addition of a benzoate group to the core structure to yield the final product.

Wissenschaftliche Forschungsanwendungen

Compound 1 has shown potential as a therapeutic agent in various scientific studies. One study conducted on mice showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has anti-inflammatory properties and can reduce the severity of inflammatory bowel disease. Another study showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has been shown to have antibacterial activity against certain strains of bacteria.

Eigenschaften

Produktname

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molekularformel

C24H18FN3O4

Molekulargewicht

431.4 g/mol

IUPAC-Name

ethyl 4-[4-(3-fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H18FN3O4/c1-2-31-24(30)14-8-10-17(11-9-14)28-22(15-5-3-6-16(25)13-15)19-20(18-7-4-12-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27)

InChI-Schlüssel

XAPSHNNUKFNVGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.